molecular formula C8H5Br2F B1354204 1-(2,2-Dibromovinyl)-4-fluorobenzene CAS No. 159957-00-3

1-(2,2-Dibromovinyl)-4-fluorobenzene

Cat. No. B1354204
M. Wt: 279.93 g/mol
InChI Key: VYVSCVFABZOIEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-(2,2-Dibromovinyl)-4-fluorobenzene involves a direct fluorination of 1-(2,2-dibromovinyl)benzene derivatives using wet tetra-n-butylammonium fluoride (TBAF·3H 2 O) as either a base or a fluorine source . This process provides (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds in good yields with high regioselectivities . Another method involves the reaction of 4-hydroxybenzaldehyde with carbon tetrabromide under an improved Corey–Fuchs condition .


Molecular Structure Analysis

The molecular structure of 1-(2,2-Dibromovinyl)-4-fluorobenzene is based on structures generated from information available in ECHA’s databases . The molecular formula is C8H5Br2F.


Chemical Reactions Analysis

1-(2,2-Dibromovinyl)-4-fluorobenzene can undergo various chemical reactions. For instance, it can participate in a palladium-catalyzed tandem reaction with arylboronic acids to synthesize 1-methyleneindenes .

Scientific Research Applications

Organometallic Chemistry and Catalysis

1-(2,2-Dibromovinyl)-4-fluorobenzene and related fluorobenzenes are increasingly recognized for their roles in organometallic chemistry and transition-metal-based catalysis. Fluorine substituents in these compounds typically weaken the ability to donate π-electron density to metal centers. This property allows fluorobenzenes to be used as non-coordinating solvents or easily displaced ligands in organometallic complexes, facilitating various catalytic processes (Pike, Crimmin, & Chaplin, 2017).

Electrochemical Fluorination

The electrochemical fluorination of compounds related to 1-(2,2-Dibromovinyl)-4-fluorobenzene, such as difluoromethylbenzene, has been studied, focusing on the formation of various fluorinated compounds. This process involves anodic fluorination, which is crucial in producing fluorinated derivatives used in various applications (Momota, Mukai, Kato, & Morita, 1998).

Crystal Structure Analysis

The crystal structures of fluorobenzenes, including those similar to 1-(2,2-Dibromovinyl)-4-fluorobenzene, are important for understanding weak intermolecular interactions like C-H···F-C hydrogen bonding. This knowledge is essential in materials science for designing materials with specific molecular interactions and properties (Thalladi et al., 1998).

Synthesis of Functionalized Compounds

1-(2,2-Dibromovinyl)-4-fluorobenzene is used in the palladium-catalyzed carbonylative reaction with phenol or alcohol to produce 1-methylene-1H-indene-2-carboxylates. This reaction is notable for its moderate to good yields, functional group tolerance, and high selectivity, making it valuable in synthetic organic chemistry (Ye & Wu, 2011).

Exploration in Photophysics

Studies have been conducted on 1,4-diethynyl-2-fluorobenzene, a compound related to 1-(2,2-Dibromovinyl)-4-fluorobenzene, to understand the effect of aggregationon photophysics. This research provides insights into how molecular aggregation influences the absorption and emission spectra of such compounds, which is significant for the development of advanced materials in optoelectronics and photonics (Levitus et al., 2001).

properties

IUPAC Name

1-(2,2-dibromoethenyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2F/c9-8(10)5-6-1-3-7(11)4-2-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVSCVFABZOIEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466637
Record name 1-(2,2-dibromovinyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Dibromovinyl)-4-fluorobenzene

CAS RN

159957-00-3
Record name 1-(2,2-dibromovinyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Fluoro benzaldehyde (1.23 g, 0.00995 mol) was dissolved in DCM (120 mL). Carbon tetrabromide (6.6 g, 0.0199 mol) and triphenylphosphine (10.42 g, 0.0398 mol) were added. The mixture was stirred at RT for 3 h. Insoluble material was removed by filtration, and the filtrate was concentrated under reduced pressure. The residue was purified through column chromatography (100% pentane in silica 100-200 mesh, Diameter of column—5.0 cm, height of silica—approx. 5 inch) to provide the desired compound as a yellow colored oil (1.1 g, 44% yield).
Quantity
1.23 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step Two
Quantity
10.42 g
Type
reactant
Reaction Step Two
Yield
44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2-Dibromovinyl)-4-fluorobenzene
Reactant of Route 2
1-(2,2-Dibromovinyl)-4-fluorobenzene

Citations

For This Compound
6
Citations
MLN Rao, SS Islam, P Dasgupta - Organic & Biomolecular Chemistry, 2021 - pubs.rsc.org
The hitherto unexplored N-alkynylation of electron-withdrawing or protecting group free N-heteroarenes such as indole, carbazole and pyrrole was developed using gem-…
Number of citations: 4 pubs.rsc.org
MB Williams, ML Martin, S Wiedmann - Synthesis, 2023 - thieme-connect.com
1,1-Dibromoalkenes can be used as direct precursors to three classes of 5-substituted 1,2,3-triazoles. Three different approaches to 1,2,3-triazole products were developed, linked to …
Number of citations: 2 www.thieme-connect.com
P Maity, D Kundu, T Ghosh, BC Ranu - Organic Chemistry Frontiers, 2018 - pubs.rsc.org
A new approach for the synthesis of aryl cyanides through CC cleavage of styrenyl gem-dibromide via an in situ cyanation process by sodium azide in the presence of CuO …
Number of citations: 0 pubs.rsc.org
OF Obumselu - 2019 - etheses.bham.ac.uk
This thesis highlights the use of transition metal catalysts in the synthesis of highly functionalised nitrogen heterocycles using ene-ynamides as starting materials. Relying on the initial …
Number of citations: 1 etheses.bham.ac.uk
AV Shastin, VN Korotchenko, VG Nenajdenko… - …, 2001 - thieme-connect.com
A new simple and efficient transformation of aromatic aldehydes to β, β-dibromostyrenes and arylbromoacetylenes is described. The olefination procedure was conducted under mild …
Number of citations: 52 www.thieme-connect.com
J Shao, X Huang, X Hong, B Liu, B Xu - Synthesis, 2012 - thieme-connect.com
N-Alkyl-substituted 4-quinolones are present as the key structural motif in many marketed drugs. An efficient one-step tandem amination approach was developed to afford N-alkyl-…
Number of citations: 45 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.